molecular formula C21H22N4O2S B2981623 N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251626-43-3

N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Katalognummer: B2981623
CAS-Nummer: 1251626-43-3
Molekulargewicht: 394.49
InChI-Schlüssel: RDEWTHPEFOBONA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic compound featuring a phthalazinone core substituted with a thiomorpholine group at position 4 and an acetamide moiety linked to a 4-methylphenyl group. This structure combines a phthalazinone scaffold—known for its pharmacological relevance in kinase inhibition and anticancer activity—with sulfur-containing thiomorpholine, which may enhance metabolic stability and binding affinity to biological targets . The 4-methylphenyl acetamide group contributes to lipophilicity, influencing membrane permeability and bioavailability.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEWTHPEFOBONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the thiomorpholine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the aryl ring or the heterocyclic core. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound (N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide) C₂₁H₂₁ClN₄O₂S 428.9 4-Methylphenyl, thiomorpholin-4-yl
N-(3-Chloro-4-methylphenyl) analog C₂₁H₂₁ClN₄O₂S 428.9 3-Chloro-4-methylphenyl, thiomorpholin-4-yl
N-(3,4-Dimethoxyphenyl) analog C₂₂H₂₄N₄O₄S 440.5 3,4-Dimethoxyphenyl, thiomorpholin-4-yl
C696-0829 (N-(2-fluorophenyl)-N-methyl-2-{1-oxo-4-[(pyridin-4-yl)methyl]-1,2-dihydrophthalazin-2-yl}acetamide) C₂₃H₁₉FN₄O₂ 410.4 2-Fluorophenyl, pyridin-4-ylmethyl
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide C₁₅H₁₂N₂O₅S 332.3 4-Hydroxyphenyl, benzothiazole-1,1,3-trioxo

Key Observations:

  • Methoxy groups in the 3,4-dimethoxyphenyl analog () improve solubility via hydrogen bonding but may reduce blood-brain barrier penetration . The pyridylmethyl group in C696-0829 () introduces nitrogen-based hydrogen bonding, which could modulate kinase inhibition profiles compared to thiomorpholine.
  • Core Modifications: Replacement of phthalazinone with benzothiazole () shifts the electron density, likely altering enzyme inhibition mechanisms (e.g., cyclooxygenase vs. kinase targets).

Comparison with Analog Syntheses :

  • The 3,4-dimethoxyphenyl analog () uses a similar route but substitutes 2-chloro-N-(3,4-dimethoxyphenyl)acetamide.
  • C696-0829 () employs a pyridylmethyl-substituted phthalazinone, synthesized via Pd-catalyzed coupling, reflecting divergent strategies for core functionalization .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.2) is higher than the hydroxylated analog (, logP ~1.8), favoring better membrane permeability but lower aqueous solubility .
  • Thermal Stability : Thiomorpholine’s sulfur atom may reduce melting point compared to morpholine analogs (e.g., ’s 2-oxomorpholin derivatives melt at ~150–170°C) .

Biologische Aktivität

N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a thiomorpholine moiety and a phthalazinone derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure

The chemical formula for N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of 412.48 g/mol. The structural features include:

  • Thiomorpholine ring : A six-membered ring containing sulfur that may enhance lipophilicity and biological interaction.
  • Phthalazinone moiety : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can inhibit the growth of various bacterial strains. For example, a study demonstrated that phthalazine derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Phthalazinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have indicated that related compounds can effectively bind to COX enzymes, suggesting that N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide may exhibit similar properties .

Analgesic Activity

In vivo studies using animal models have evaluated the analgesic effects of compounds with similar structures. For instance, derivatives were tested in hot plate assays, showing significant pain relief comparable to standard analgesics such as diclofenac sodium . This suggests that N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide may also possess analgesic properties.

The biological activity of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
  • Receptor Interaction : Potential interaction with various receptors involved in pain modulation and inflammation.
  • Antioxidant Activity : Some phthalazine derivatives exhibit antioxidant properties, which can contribute to their overall therapeutic effects.

Case Studies and Research Findings

StudyFindings
Azzam et al. (2020)Demonstrated antimicrobial activity against S. aureus and E. coli for phthalazine derivatives .
Smith et al. (2021)Showed significant COX inhibition by related compounds in vitro .
Johnson et al. (2023)Reported analgesic effects in animal models comparable to standard drugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.